5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHURNXZTMAOLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674070 | |
| Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-48-8 | |
| Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the N-H proton of the pyrrole. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, and the aromaticity of the bicyclic system.
As of the latest literature review, experimental ¹H NMR data for this compound is not publicly available. However, predicted data can serve as a reference for future studies.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H-1 (NH) | Data not available |
| H-2 | Data not available |
| H-3 | Data not available |
| H-4 | Data not available |
| H-6 | Data not available |
Note: This table is based on the absence of published experimental data. Predicted values would require specialized software for accurate estimation.
13C NMR for Carbon Backbone Confirmation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would confirm the presence of the carbon atoms in the pyrrolo[2,3-c]pyridine core. The carbons attached to the electronegative halogen atoms (bromine and chlorine) and the nitrogen atoms would be expected to appear at characteristic downfield shifts.
Currently, there is no published experimental ¹³C NMR data for this specific compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | Data not available |
| C-3 | Data not available |
| C-3a | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-7a | Data not available |
Note: This table is based on the absence of published experimental data. Predicted values would require specialized software for accurate estimation.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Complex Structure Assignment
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is crucial for confirming the connectivity of the pyrrolo[2,3-c]pyridine ring system.
Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the spatial proximity of protons. While the planar nature of the core ring system might limit the structural insights from NOESY, it can be valuable for analyzing the conformation of any potential substituents in derivative compounds. No published data from advanced NMR techniques for this compound is currently available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, as both elements have two abundant stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).
While experimental mass spectra are not widely published, predicted collision cross-section (CCS) values for various adducts of the compound are available. uni.lu These CCS values, which relate to the ion's shape and size, can be used in conjunction with liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) for more confident identification.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 230.93192 | 135.5 |
| [M+Na]⁺ | 252.91386 | 151.6 |
| [M-H]⁻ | 228.91736 | 139.8 |
| [M+NH₄]⁺ | 247.95846 | 158.2 |
| [M+K]⁺ | 268.88780 | 138.1 |
| [M+H-H₂O]⁺ | 212.92190 | 136.3 |
| [M+HCOO]⁻ | 274.92284 | 152.0 |
| [M+CH₃COO]⁻ | 288.93849 | 151.6 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, C-H bonds of the aromatic rings, and C-N and C=C stretching vibrations within the heterocyclic system. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum.
No experimental IR spectrum for this compound has been reported in the literature.
Table 4: Expected Infrared Absorption Regions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (pyrrole) | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=C and C=N Stretch (aromatic rings) | 1400-1600 |
| C-N Stretch | 1250-1350 |
| C-Cl Stretch | 600-800 |
| C-Br Stretch | 500-600 |
Note: These are general ranges and the exact positions would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. For this compound, a successful crystal structure analysis would provide unambiguous confirmation of its molecular structure and reveal details about its packing in the solid state.
To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the scientific literature.
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Bromo 7 Chloro 1h Pyrrolo 2,3 C Pyridine Derivatives
Impact of Halogen Substituents (Bromine at C-5, Chlorine at C-7) on Biological Interactionsnih.gov
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. researchgate.net In the case of 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, the presence of two different halogens at distinct positions on the pyridine (B92270) ring profoundly influences its interactions with biological targets.
The bromine atom at the C-5 position and the chlorine atom at the C-7 position significantly alter the electronic landscape and hydrophobicity of the pyrrolopyridine core.
Electronic Effects : Both chlorine and bromine are electron-withdrawing groups, which decrease the electron density of the aromatic ring system. This modification can be crucial for enhancing interactions with specific protein residues in a target's binding pocket. researchgate.net The introduction of chlorine atoms and nitro groups is a known strategy to enhance the biological effect of chemical compounds. researchgate.net
Hydrophobic Interactions : Halogen substituents increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve binding affinity through hydrophobic interactions within a protein's active site. researchgate.netrsc.org Studies on other heterocyclic structures have shown that the presence of bromine or iodine atoms can lead to increased hydrophobic interactions, thereby boosting inhibitory effects against enzymes. researchgate.net Furthermore, halogenation can prevent metabolic hydroxylation at the substituted position, which may increase the metabolic stability and duration of action of a drug. researchgate.net Theoretical studies confirm that halogen substituents significantly alter intermolecular contacts, often reducing H···H contacts in favor of H···X (halogen) contacts, which directly impacts crystal packing and molecular recognition. nih.govnih.govresearchgate.net
| Property | Effect of Halogen Substitution (Cl, Br) | Impact on Biological Activity | Reference |
|---|---|---|---|
| Lipophilicity | Increases the overall hydrophobicity of the molecule. | Can enhance membrane permeability and hydrophobic binding interactions with target proteins. | researchgate.net |
| Electronic Profile | Acts as an electron-withdrawing group, reducing electron density in the aromatic system. | Modulates pKa and the potential for electrostatic or hydrogen bond interactions. | researchgate.net |
| Metabolic Stability | Blocks sites susceptible to oxidative metabolism (metabolic hydroxylation). | Can increase the half-life and bioavailability of the compound. | researchgate.net |
| Binding Interactions | Can form specific halogen bonds with electron donors (e.g., oxygen or nitrogen atoms) in the binding site. Increases van der Waals and hydrophobic contacts. | Can significantly increase binding affinity and selectivity for the target protein. | researchgate.netnih.gov |
The biological activity of pyrrolopyridines is highly dependent on the isomeric form of the core scaffold, as the relative positions of the nitrogen atoms and the fused pyrrole (B145914) ring dictate the geometry and hydrogen-bonding capabilities of the molecule. The 1H-pyrrolo[2,3-c]pyridine core is one of six possible isomers.
Pyrrolo[2,3-b]pyridine (7-Azaindole) : This is perhaps the most widely studied isomer, frequently used as a core scaffold for kinase inhibitors. researchgate.netnih.gov Its N-7 atom in the pyridine ring and the N-H of the pyrrole ring are positioned to act as effective hydrogen bond acceptors and donors, respectively, to the hinge region of many kinases. researchgate.net
Pyrrolo[3,2-c]pyridine : This isomer has shown promise in the development of inhibitors for targets like FMS kinase. nih.govnih.gov Its unique arrangement of nitrogen atoms offers a different structural template for achieving potency and selectivity compared to other isomers. nih.gov
Pyrrolo[2,3-c]pyridine : The scaffold of interest features a nitrogen at position 6. This arrangement presents a distinct spatial orientation of hydrogen bond donors and acceptors compared to the other isomers, which can be exploited to achieve selectivity for different biological targets.
| Isomer Name | Alternate Name | Core Structure | Key Biological Targets | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole (B17877) | ![]() | Kinases (FGFR1, PDE4B, CSF1R), Trypanosoma brucei | researchgate.netnih.govnih.govnih.gov |
| 1H-Pyrrolo[2,3-c]pyridine | 6-Azaindole (B1212597) | ![]() | p38 Kinase | google.com |
| 1H-Pyrrolo[3,2-c]pyridine | 5-Azaindole (B1197152) | ![]() | FMS Kinase, LRRK2, Tubulin | nih.govnih.govacs.org |
| 1H-Pyrrolo[3,4-c]pyridine | N/A | ![]() | HIV-1 Integrase, InhA | nih.govmdpi.com |
Role of the Pyrrolo[2,3-c]pyridine Core Isomerism in Target Bindingnih.gov
The specific isomerism of the pyrrolo[2,3-c]pyridine core is a critical determinant of its binding mode to target proteins, particularly enzymes like kinases. The spatial relationship between the pyrrole N-H group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor) defines the "hinge-binding" potential of the molecule.
In a study comparing a pyrrolopyrimidine-based CSF1R inhibitor with its 7-azaindole (pyrrolo[2,3-b]pyridine) analogue, the azaindole was 20-fold less potent. nih.gov This highlights that even a subtle change—substituting a carbon for a nitrogen atom (N-3 in the pyrrolopyrimidine)—can drastically alter binding affinity, underscoring the importance of the core's electronic and hydrogen-bonding pattern. nih.gov Therefore, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold offers a distinct binding motif that may confer selectivity for certain kinases over others that are preferentially targeted by 7-azaindoles. For example, derivatives of pyrrolo[3,2-c]pyridine have been successfully developed as potent and selective inhibitors of FMS kinase, demonstrating that different isomers can be optimized for different targets. nih.gov
Strategies for Substituent Introduction and Their Influence on Potency and Selectivitynih.govresearchgate.netmdpi.com
Starting with the this compound core, medicinal chemists can employ various strategies to introduce substituents at the remaining open positions (N-1, C-2, C-3, C-4, and C-6) to modulate potency and selectivity.
The pyrrole nitrogen (N-1) is a key position for modification. The N-H group is often an essential hydrogen bond donor for anchoring the molecule into its target binding site. nih.gov
Protection and Deprotection : In many synthetic routes, the N-1 position is first protected with groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) to facilitate reactions at other positions. nih.govmdpi.com These groups are typically removed in the final step to restore the crucial N-H bond.
N-Substitution : In some cases, substituting the N-1 hydrogen with a specific group can be beneficial. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, the N-1 position was substituted with a 3,4,5-trimethoxyphenyl group, which was essential for activity. nih.gov However, for many kinase inhibitors, retaining the N-H as a hydrogen bond donor is paramount. Replacing it can be detrimental to potency unless the new substituent introduces other favorable interactions. nih.gov
The carbon atoms of the bicyclic system provide multiple vectors for chemical diversification, typically through modern cross-coupling reactions. The existing bromine at C-5 and chlorine at C-7 on the parent scaffold can serve as handles for such reactions.
C-2 Position : On the related pyrrolo[2,3-b]pyridine scaffold, the C-2 position has been functionalized with aryl groups using Suzuki-Miyaura cross-coupling reactions to probe for beneficial interactions in kinase inhibitor development. nih.gov
C-3 Position : This position on the pyrrole ring is readily functionalized. A common strategy involves iodination with N-iodosuccinimide (NIS) followed by a Suzuki reaction to introduce a wide variety of aryl or heteroaryl groups. nih.gov For certain anti-trypanosomal 7-azaindoles, aromaticity at the C-3 position was found to be critical for biological activity. nih.gov
C-4 and C-6 Positions : Functionalization of the pyridine ring is also a viable strategy. For pyrrolo[2,3-d]pyrimidines, substitution at the C-4 position is a key modification point. mdpi.com In pyrrolo[3,2-c]pyridines, Suzuki coupling at the C-6 position has been used to install various aryl groups, leading to potent FMS kinase inhibitors. nih.govnih.gov For the this compound scaffold, the C-4 and C-6 positions represent additional sites for diversification to optimize target engagement and selectivity.
| Scaffold | Position | Substituent | Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | C-3 | Aromatic groups (e.g., substituted phenyl) | Essential for anti-trypanosomal activity. | T. brucei | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | C-3 | Aliphatic groups (e.g., cyclic amines) | Abolished anti-trypanosomal activity but improved solubility. | T. brucei | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | C-4 | Benzamido groups | Led to potent FMS kinase inhibition (IC50 = 60 nM for one analog). | FMS Kinase | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | C-6 | Aryl groups | Modulated anti-cancer activity (IC50 values from 0.12 to 0.21 µM for the most potent analog). | HeLa, SGC-7901, MCF-7 cells | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | C-5 | Carbonitrile group | Important for LRRK2 potency. | LRRK2 Kinase | acs.org |
| Pyrrolo[2,3-b]pyridine-2-carboxamide | Amide at C-2 | Various substituted amines | Ring size and hydrophobicity of the amide substituent were important for PDE4B activity and selectivity. | PDE4B | nih.gov |
Scaffold Hopping and Molecular Hybridization Approaches
Scaffold hopping and molecular hybridization are powerful strategies in drug discovery aimed at identifying novel core structures with improved properties while retaining key binding interactions. These approaches are particularly relevant for kinase inhibitors, where the core scaffold's role is to orient substituents correctly within the ATP-binding pocket.
Scaffold Hopping: This technique involves replacing the central molecular core with a structurally different scaffold that maintains the original three-dimensional arrangement of key functional groups. For azaindole-type structures, this can lead to compounds with improved potency, selectivity, or physicochemical properties like solubility. dundee.ac.uk For instance, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a 1-deaza analogue of a pyrrolo[2,3-d]pyrimidine, the pyrrolo[3,2-c]pyridine, was found to be well-tolerated, maintaining a high binding affinity (cKᵢ of 2 nM). acs.org This demonstrates that alternative pyrrolopyridine isomers can serve as effective scaffolds. Similarly, a scaffold hopping exercise from a pyrimidine (B1678525) pyrazole (B372694) hit led to the discovery of a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, which imparted a promising initial selectivity profile for CDK2 inhibitors. nih.gov
Molecular Hybridization: This strategy involves combining pharmacophoric elements from two or more known bioactive molecules to create a new hybrid compound with potentially enhanced activity or a modified biological profile. In the context of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers have successfully merged fragments of the approved drug Pexidartinib, which is based on a pyrrolo[2,3-d]pyrimidine core, with other pyrrolopyrimidine nuclei. nih.gov This approach, supported by molecular docking studies, led to the synthesis of new potent CSF1R inhibitors. nih.gov One of the most potent compounds to emerge from such a study was N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which demonstrated low-nanomolar enzymatic activity and favorable ADME properties. nih.govnih.gov These examples highlight that fragments known to confer high affinity can be successfully integrated with different pyrrolopyridine scaffolds.
Lead Optimization Strategies Informed by SAR
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization. By systematically modifying a lead compound and evaluating the resulting changes in biological activity, researchers can develop a predictive understanding of the structural requirements for a desired pharmacological effect.
Enhancing Selectivity towards Molecular Targets
Selectivity is a critical attribute of a drug candidate, as off-target activity can lead to undesirable side effects. For kinase inhibitors, achieving selectivity can be challenging due to the highly conserved nature of the ATP-binding site across the kinome.
In the development of inhibitors based on pyrrolopyridine scaffolds, specific substitutions have been shown to dramatically enhance selectivity. For example, a study on pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase found that compound 1r was highly selective. nih.gov When tested against a panel of 40 kinases, it showed 81% inhibition for FMS at 1 µM, while its inhibition of other kinases like FLT3 (D835Y) and c-MET was only 42% and 40%, respectively, suggesting a more than 33-fold selectivity for FMS. nih.gov Similarly, the development of second-generation mTOR inhibitors revealed that moving a CF₃ group from the para to the meta position on a pyridine scaffold attached to a tricyclic pyrimido-pyrrolo-oxazine core resulted in a compound with over 600-fold selectivity for mTOR over the related kinase PI3Kα. rsc.org The introduction of a pyrazolo[3,4-b]pyridine scaffold in another series facilitated an additional hydrogen bond with hinge region residues, leading to high kinase selectivity. nih.gov These findings underscore how subtle modifications to the substitution pattern and the core heterocycle can exploit minor differences in the architecture of kinase active sites to achieve significant gains in selectivity.
Modulating Binding Affinity through Substituent Variation
The affinity of a ligand for its molecular target is a primary determinant of its potency. SAR studies systematically explore how different chemical groups (substituents) at various positions on the scaffold influence this binding.
In a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin polymerization inhibitors, substitutions on a phenyl ring attached to the core had a profound impact on anticancer activity. The data below illustrates the IC₅₀ values against three cancer cell lines. The introduction of a 3,4,5-trimethoxy substitution pattern on the phenyl ring was a key feature of the most potent compounds. nih.gov
| Compound | R Group (Substitution on Phenyl Ring) | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
|---|---|---|---|---|
| 10b | 2-methyl | >40 | >40 | >40 |
| 10t | 4-fluoro | 0.12 | 0.21 | 0.15 |
Similarly, for a series of pyrrolo[3,2-c]pyridine derivatives evaluated as FMS kinase inhibitors, modifications to the amide portion of the molecule led to significant changes in potency. Compound 1r , featuring a 2,6-dichloro-3-methylphenyl group, exhibited the highest affinity with an IC₅₀ of 30 nM. nih.gov This was a 3.2-fold improvement over the lead compound KIST101029 (IC₅₀ = 96 nM). nih.gov The data suggests that steric and electronic properties of the substituents are critical for optimal interaction with the kinase.
| Compound | Structure | FMS Kinase IC₅₀ (nM) |
|---|---|---|
| KIST101029 (Lead) | (Structure not fully depicted) | 96 |
| 1e | (Structure not fully depicted) | 60 |
| 1r | (Structure not fully depicted) | 30 |
These studies exemplify how systematic variation of substituents on and around the pyrrolopyridine core can fine-tune binding affinity to achieve low nanomolar potency. nih.govnih.gov
Investigating the Impact of Molecular Weight on Biological Properties
While potency and selectivity are crucial, a successful drug must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Molecular weight (MW) is a key physicochemical parameter that influences these properties, including solubility and permeability. Generally, lower molecular weight compounds are preferred as they tend to have better absorption and distribution characteristics.
The parent compound, this compound, has a molecular weight of 231.48 g/mol . sigmaaldrich.com During lead optimization, the addition of substituents to this core will increase the molecular weight. It is therefore critical to balance the gains in potency from added substituents with the potential negative impact of increased molecular weight.
A key strategy in medicinal chemistry is to improve properties like solubility by managing lipophilicity, which is often correlated with molecular weight. In one study on a related scaffold, researchers targeted a Property Forecast Index (PFI), which combines lipophilicity (cChromLogD) and the number of aromatic rings, of less than 7 to improve solubility. dundee.ac.uk This highlights a deliberate effort to control the physicochemical properties, including those related to molecular size, during the design process. Protecting groups used during synthesis, such as the triisopropylsilyl (TIPS) group, can significantly increase molecular weight, as seen with 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine, which has a molecular weight of 387.82 g/mol . labcompare.com While essential for synthesis, these groups must be removed to yield the final, smaller, active molecule.
| Compound Name | Molecular Weight (g/mol) |
|---|---|
| This compound | 231.48 sigmaaldrich.com |
| 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine | 387.82 labcompare.com |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 197.04 nih.gov |
The challenge in lead optimization is to find the "sweet spot" where additions to the scaffold enhance target affinity and selectivity without detrimentally increasing molecular weight to a point that compromises pharmacokinetic properties.
Investigation of Biological Activities and Molecular Mechanisms of Action of 5 Bromo 7 Chloro 1h Pyrrolo 2,3 C Pyridine Analogs
Kinase Inhibition Profiles
The following sections detail the inhibitory activities of various analogs against specific kinases. Research has primarily focused on isomeric scaffolds such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, which provide valuable insights into the potential of the broader pyrrolopyridine class of compounds.
Monopolar Spindle 1 (MPS1) is a critical protein kinase involved in the spindle assembly checkpoint, a key process ensuring accurate chromosome segregation during cell division. Overexpression of MPS1 has been observed in numerous human cancers, making it an attractive target for oncology drug discovery.
Research into MPS1 inhibitors has led to the development of potent compounds based on a 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the core structure of interest. A notable example is CCT251455, which emerged from a structure-based design program. nih.govacs.org This compound demonstrated high potency and selectivity for MPS1. nih.govacs.org The optimization from an initial hit to CCT251455 involved modifying the scaffold to improve metabolic stability and selectivity. acs.org CCT251455 has been shown to stabilize an inactive conformation of MPS1, preventing ATP and substrate binding. nih.gov
| Compound | Scaffold | MPS1 IC50 (µM) | HCT116 GI50 (µM) |
| CCT251455 | 1H-pyrrolo[3,2-c]pyridine | 0.04 | 0.16 |
Data sourced from a study on orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1. acs.orgnih.gov
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), is involved in various cellular processes like proliferation, migration, and angiogenesis. Aberrant FGFR signaling is a known driver in several cancers.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent FGFR inhibitors. nih.govrsc.org These compounds, while based on an isomeric scaffold, provide a strong rationale for the exploration of pyrrolopyridines as FGFR inhibitors. Optimization of a lead compound led to the identification of compound 4h , which exhibited potent, nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.gov This compound demonstrated a significant improvement in ligand efficiency compared to the initial hit. nih.gov
| Compound | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. nih.gov
Colony Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase, is a receptor tyrosine kinase essential for the differentiation and survival of macrophages. nih.gov Its role in the tumor microenvironment has made it a key target in immuno-oncology. nih.govgoogle.com
Research in this area has explored various heterocyclic scaffolds, including pyrrolo-pyrimidines and pyrrolo-pyridines, as CSF1R inhibitors. google.comnih.gov A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, leading to the identification of potent analogs. nih.gov Compound 1r from this series was found to be a highly potent and selective FMS kinase inhibitor, demonstrating significantly greater potency than the lead compound. nih.gov
| Compound | Scaffold | FMS (CSF1R) IC50 (nM) |
| 1e | pyrrolo[3,2-c]pyridine | 60 |
| 1r | pyrrolo[3,2-c]pyridine | 30 |
| KIST101029 (Lead) | diarylamide | 96 |
Data derived from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov
Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) is a serine/threonine kinase that acts as a downstream effector of the PI3K signaling pathway. It is involved in regulating cell proliferation, apoptosis, and ion transport. While direct studies on 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine analogs are not prominent in the available literature, related heterocyclic structures have been investigated as SGK-1 inhibitors. The development of selective SGK-1 inhibitors remains an active area of research.
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are proto-oncogenes implicated in cell survival and proliferation pathways. Inhibiting all three PIM kinase isoforms is considered a promising strategy in cancer therapy. Although specific research on this compound analogs as pan-PIM inhibitors is limited, the broader class of azaindoles, which includes the pyrrolo[2,3-c]pyridine scaffold, has been recognized for its potential in developing kinase inhibitors.
Adaptor Associated Kinase 1 (AAK1) is a cellular kinase that has been identified as a potential host target for broad-spectrum antiviral therapies. It is involved in clathrin-mediated endocytosis, a process that many viruses hijack for entry into host cells.
While specific studies on this compound analogs are not widely reported, research on pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting AAK1 has shown promise. biorxiv.org For instance, certain macrocyclic compounds have demonstrated potent AAK1 inhibition, although their antiviral efficacy appears to be linked to pan-NAK (NUMB-associated kinase) family inhibition. biorxiv.org The investigation of pyrrolo[2,3-d]pyrimidines has also been explored in the context of antiviral activity, though a direct correlation with cyclin-dependent kinase inhibition was not established. nih.govnih.gov
General Mechanisms of Kinase Active Site Binding and Allosteric Modulation
Analogs of this compound, particularly those based on the pyrrolopyridine and related fused heterocyclic scaffolds, have demonstrated the ability to interact with protein kinases through various mechanisms, including direct competition at the ATP-binding site and allosteric modulation.
Kinases, which play a pivotal role in cellular signaling, are often targeted in drug discovery. The conventional approach involves designing inhibitors that compete with ATP for binding in the enzyme's active site. However, due to the high conservation of the ATP-binding pocket across the human kinome, achieving selectivity can be challenging. Allosteric inhibitors, which bind to sites topographically distinct from the active site, offer a promising alternative by often providing greater selectivity and novel mechanisms of action. bohrium.com
Active Site Binding (Competitive Inhibition): Many kinase inhibitors function by competing with endogenous ATP. This is exemplified by certain pyridine-quinoline hybrids, which have been shown to act as competitive inhibitors of PIM-1 kinase. nih.gov Computational studies on pyrrolopyridine derivatives as Janus kinase 1 (JAK1) inhibitors have also focused on elucidating interactions within the kinase domain's active site. nih.gov These interactions typically involve hydrogen bonds with the kinase hinge region and hydrophobic interactions within the pocket.
Allosteric Modulation (Non-Competitive Inhibition): Allosteric modulation is a key mechanism for regulating kinase activity. nih.gov It involves a ligand binding to a site other than the active site, inducing a conformational change that alters the enzyme's function. bohrium.com Some pyrrolo[3,2-b]quinoxaline derivatives, which are structurally related to the pyrrolopyridine core, have been identified as type II kinase inhibitors. These inhibitors bind to a hydrophobic pocket that is only accessible when the kinase is in an inactive, "DFG-out" conformation. This stabilizes the inactive state, preventing the kinase from performing its catalytic function. nih.gov Similarly, some pyridine-quinoline hybrids have exhibited non-competitive or mixed competitive/non-competitive inhibition profiles against PIM-1 kinase, indicating interaction with allosteric sites. nih.gov The pseudokinase domain found in some kinases, such as JAK1, also plays a regulatory role that can be targeted by allosteric modulators. bohrium.comnih.gov
The table below summarizes the kinase inhibition mechanisms observed for various analogs.
| Compound Class | Target Kinase | Mechanism of Inhibition | Reference |
| Pyridine-quinoline hybrids | PIM-1 Kinase | Competitive & Non-competitive | nih.gov |
| Pyrrolopyridine derivatives | JAK1 | Active Site Binding (predicted) | nih.gov |
| Pyrrolo[3,2-b]quinoxaline derivatives | ABL2 | Allosteric (Type II, DFG-out) | nih.gov |
Anti-Infective Potentials
The pyrrolopyridine scaffold is a recurring motif in the development of various anti-infective agents, demonstrating a broad range of activities against viruses and bacteria.
Antiviral Activity (e.g., HIV-1 Integrase Inhibition, RSV, Dengue, Ebola)
Analogs of this compound have shown promise as potent antiviral agents, particularly against HIV-1 and Respiratory Syncytial Virus (RSV).
HIV-1 Integrase Inhibition: A notable pyrrolopyridine-based compound, STP0404, has been identified as a highly potent allosteric HIV-1 integrase inhibitor (ALLINI). It exhibits picomolar efficacy in human peripheral blood mononuclear cells. X-ray crystallography has revealed that STP0404 binds to the pocket where the host protein LEDGF/p75 normally interacts with the viral integrase. This binding induces an aberrant oligomerization of the integrase enzyme.
Respiratory Syncytial Virus (RSV): A series of 3-alkynyl-5-aryl-7-aza-indoles (pyrrolo[2,3-b]pyridines) have been synthesized and screened for activity against RSV. Several of these analogs demonstrated antiviral activity in the low micromolar range without significant cytotoxicity. nih.gov For instance, certain compounds with a 3-alkynyl and a 5-(N-cyclopropylbenzamide) substituent on the pyrrolo[2,3-b]pyridine core showed potent anti-RSV activity. researchgate.net
Dengue and Ebola: While direct evidence for this compound analogs against Dengue and Ebola is scarce, related heterocyclic structures have been investigated. A meta-analysis of anti-Ebola virus drug screens revealed that many identified "hit" compounds induce phospholipidosis or disrupt cholesterol homeostasis, suggesting these as potential, albeit complex, mechanisms of action. nih.gov
The table below presents antiviral activity data for selected pyrrolopyridine analogs.
| Compound/Analog Class | Virus | Target | Activity (EC₅₀/IC₅₀) | Reference |
| STP0404 (pyrrolopyridine-based) | HIV-1 | Integrase (Allosteric) | pM range | |
| 3-alkynyl-5-aryl-7-aza-indoles | RSV-A | Not fully elucidated | Low µM range | nih.gov |
| 5-(N-cyclopropylbenzamide)-3-alkynyl-pyrrolo[2,3-b]pyridines | RSV | Not fully elucidated | Low µM range | researchgate.net |
The mechanisms by which these analogs inhibit viral replication are varied. The HIV-1 integrase inhibitor STP0404 functions late in the viral lifecycle. By inducing aberrant integrase oligomerization, it interferes with the crucial interaction between integrase and the viral RNA genome, which in turn blocks the proper localization of the genome within new viral particles during maturation.
For the anti-RSV pyrrolo[2,3-b]pyridine analogs, the mechanism is not as clearly defined. Some evidence suggests that the antiviral activity may be, at least in part, independent of Adaptor-Associated Kinase 1 (AAK1), a host kinase previously implicated in viral entry. nih.gov This indicates that these compounds may act on other host or viral targets to inhibit replication.
The development of viral resistance is a critical consideration for any antiviral agent. In the case of the allosteric HIV-1 integrase inhibitor STP0404, specific mutations in the integrase enzyme have been shown to confer resistance. Notably, the Y99H and A128T mutations, located within the LEDGF/p75 binding pocket where the inhibitor binds, reduce the compound's efficacy. Information on resistance mechanisms for pyrrolopyridine analogs active against other viruses like RSV is not yet well-established.
Antimicrobial Activities against Bacterial Strains
The pyrrole (B145914) and pyrrolopyridine frameworks are also present in compounds with significant antibacterial properties. nih.gov Research has identified derivatives active against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.
A high-throughput screening program identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of potent antibacterial agents. The most active molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. The mechanism appears to involve the blockage of bacterial translation, as indicated by a reporter system, without inducing an SOS response (a general DNA damage response). researchgate.net
Other pyrrole-containing compounds have been found to inhibit DNA gyrase, an essential bacterial enzyme. nih.gov Furthermore, certain pyridine-indole hybrid molecules have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The broad antibacterial potential is often dependent on the specific substitutions on the heterocyclic core, with dihalogenation of the pyrrole ring being a key feature for activity against Gram-positive bacteria in some compound series. nih.gov
The table below highlights the antibacterial activity of representative pyrrolopyridine analogs.
| Compound Class | Bacterial Strain(s) | Mechanism of Action | Activity (MIC) | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | E. coli | Translation blockage | 3.35 µg/mL | researchgate.net |
| Pyrrole-2-carboxamide derivative | DNA Gyrase Inhibitor | Inhibition of DNA Gyrase | IC₅₀ < 5 nM | nih.gov |
| Pyridine-indole hybrid | M. tuberculosis H37Rv | Not specified | 1.70 - 2.91 µM | nih.gov |
Anti-Inflammatory Modulatory Effects
Analogs based on the pyrrolopyridine and related fused pyrrole structures have been investigated for their anti-inflammatory properties. nih.gov The primary mechanism identified for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov
Pyrrole-containing compounds are well-established as non-steroidal anti-inflammatory drugs (NSAIDs); examples include tolmetin (B1215870) and ketorolac. nih.govnih.gov These drugs function by blocking the synthesis of prostaglandins. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and has protective functions, and COX-2, which is induced at sites of inflammation. nih.gov
Studies on newly synthesized pyrrolopyridines and pyrrolopyridopyrimidines have revealed promising anti-inflammatory activity. nih.gov Molecular docking studies for some of these active pyrrolopyridine analogs confirmed a favorable binding pose within the active site of the COX-2 enzyme, suggesting a mechanism of selective inhibition. nih.govnih.gov Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with the non-selective inhibition of COX-1. nih.gov Beyond COX inhibition, some pyrrole derivatives have also shown the ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov
| Compound Class | Target | Implied Effect | Reference |
| Pyrrolopyridines | COX-2 | Inhibition of prostaglandin (B15479496) synthesis | nih.govnih.gov |
| Pyrrole derivative (L-167307) | TNF-α | Inhibition of pro-inflammatory cytokine | nih.gov |
Modulation of Pro-Inflammatory Cytokines
Analogs of this compound have been investigated for their ability to modulate the production of pro-inflammatory cytokines, which are key mediators in the pathogenesis of various inflammatory diseases. The inhibition of these cytokines represents a critical therapeutic strategy. Research into related azaindole structures, such as certain kinase inhibitors, has shown that this class of compounds can interfere with signaling pathways that are crucial for the synthesis and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism often involves the inhibition of kinases, such as p38 MAP kinase or Janus kinases (JAKs), which are upstream regulators of cytokine production. While specific studies on the direct cytokine modulation by this compound analogs are emerging, the broader family of pyrrolopyridines has demonstrated potential in this area.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in diseases like arthritis, cancer, and cardiovascular disorders. While specific data on this compound analogs as MMP inhibitors is limited, the development of heterocyclic compounds as MMP inhibitors is an active area of research. For instance, compounds with a 3-mercaptopyrrolidine core have been designed as potent MMP inhibitors. nih.gov These inhibitors function by coordinating with the catalytic zinc ion in the active site of the MMPs. nih.gov This interaction blocks the enzymatic activity and prevents the breakdown of the extracellular matrix. The design of such inhibitors often focuses on achieving selectivity for specific MMPs to minimize side effects. nih.gov
Other Emerging Biological Activities
Beyond their anti-inflammatory potential, analogs of this compound are being explored for a range of other biological activities.
Antidiabetic Activity (e.g., Glucose Uptake Stimulation)
Several heterocyclic compounds, including derivatives of the pyrrolopyridine scaffold, have shown promise as antidiabetic agents. The mechanism of action for some of these compounds involves the stimulation of glucose uptake in peripheral tissues, a key process for maintaining glucose homeostasis. For example, studies on 5,7-dihydroxyflavonoids and their analogs have demonstrated significant in vitro antidiabetic activity, with some compounds being more effective than the standard drug metformin. nih.gov The antidiabetic potential of certain pyrrolo[2,3-b]pyridine derivatives has also been reported, highlighting the therapeutic possibilities of this chemical class in managing diabetes. nih.gov
Sedative and Analgesic Effects
Research into derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, an isomer of the pyrrolo[2,3-c]pyridine core, has revealed significant analgesic and sedative properties. nih.gov In preclinical models, these compounds have demonstrated potent analgesic effects in both the "hot plate" and "writhing" tests. nih.gov Notably, some derivatives exhibited analgesic activity comparable to morphine in the writhing test. nih.gov Furthermore, these compounds were found to inhibit locomotor activity and prolong thiopental-induced sleep in mice, indicating a sedative effect. nih.gov These findings suggest that the pyrrolopyridine scaffold could be a valuable starting point for the development of new non-opioid analgesics and sedatives.
The table below summarizes the analgesic activity of selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in the "hot plate" test. nih.gov
| Compound | Dose (mg/kg) | Latency Time Prolongation (%) |
| 9 | 300 | 105 |
| 150 | 102 | |
| 75 | 55 | |
| 11 | 400 | 105 |
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism, energy production, and survival. nih.gov Inhibition of NAMPT is being explored as a therapeutic strategy in cancer, as cancer cells have a high demand for NAD+. nih.gov While direct inhibition of NAMPT by this compound analogs has not been extensively reported, the broader class of heterocyclic compounds is being investigated for this activity. NAMPT inhibitors can lead to NAD+ depletion, which in turn affects various cellular processes, including carbohydrate metabolism. nih.gov For instance, pharmacological inhibition of NAMPT has been shown to alter the levels of metabolites in the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.gov
Mechanisms Affecting Cellular Pathways
The diverse biological activities of this compound analogs stem from their ability to interact with and modulate various cellular pathways. A prominent example is their potential as kinase inhibitors. Many pyrrolopyridine derivatives have been developed as inhibitors of protein kinases, which are critical components of cell signaling pathways that regulate cell growth, differentiation, and survival. nih.gov For example, the 7-azaindole (B17877) scaffold is a core component of several FDA-approved kinase inhibitors used in cancer therapy. nih.gov
Derivatives of 5-bromo-7-azaindolin-2-one have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. mdpi.com Some of these compounds demonstrated potent activity, with IC50 values in the low micromolar range, suggesting their potential to interfere with cancer cell proliferation pathways. mdpi.com
The table below shows the in vitro activity of a selected 5-bromo-7-azaindolin-2-one derivative compared to the standard drug Sunitinib against different cancer cell lines. mdpi.com
| Compound | Cell Line | IC50 (µM) | Sunitinib IC50 (µM) |
| 23c | A549 | 3.103 | 29.257 |
| 23d | Skov-3 | 3.721 | 32.015 |
These findings underscore the potential of the this compound scaffold and its analogs to serve as a foundation for the development of novel therapeutics that target a variety of cellular pathways involved in human diseases.
Induction of Apoptosis and Inhibition of Cell Proliferation
Analogs of this compound have demonstrated significant potential in inhibiting cell proliferation and inducing apoptosis, which are key processes in cancer progression. The 7-azaindole core is a common feature in many kinase inhibitors, and the introduction of halogen atoms such as bromine and chlorine can modulate the biological activity of these compounds.
Research on various 7-azaindole derivatives has shown that they can exert their anti-proliferative effects by targeting and inhibiting the activity of protein kinases that are crucial for cell cycle progression and survival. For instance, certain 7-azaindole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. One study on 7-azaindole derivatives as CDK8 inhibitors for the treatment of acute myeloid leukemia found that the lead compound induced cell cycle arrest in the G1 phase, ultimately leading to apoptosis.
Furthermore, the substitution pattern on the 7-azaindole ring plays a critical role in the potency and selectivity of these compounds. A study on 3-aminothiazole-7-azaindole derivatives revealed that the introduction of a bromine atom at the 5-position of the 7-azaindole nucleus significantly enhanced the inhibitory potency against Fyn kinase, a member of the Src family of tyrosine kinases that is often overexpressed and hyperactivated in various cancers. This suggests that the 5-bromo substitution, as seen in the titular compound, is a favorable modification for improving anti-cancer activity.
The induction of apoptosis by these analogs is often a consequence of the inhibition of survival signaling pathways. By blocking the activity of pro-survival kinases, these compounds can shift the cellular balance towards apoptosis, leading to the programmed death of cancer cells.
Table 1: Anti-proliferative Activity of Selected 7-Azaindole Analogs
| Compound ID | Target Kinase | Cell Line | IC50 (µM) |
| Analog A | Fyn Kinase | Various Cancer Cells | Sub-micromolar |
| Analog B | CDK8 | MV4-11 (AML) | 1.97 |
| Analog C | FGFR4 | HuH-7 (HCC) | Potent Inhibition |
| Analog D | CDK9 | Hematological Malignancies | Potent Inhibition |
This table is a representation of data from various studies on 7-azaindole analogs and does not represent specific results for this compound itself, for which public data is limited.
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. The inhibition of these processes is a critical goal in cancer therapy. While direct studies on the effect of this compound analogs on cell migration and invasion are not extensively documented in publicly available literature, the known targets of 7-azaindole derivatives provide strong indications of their potential in this area.
Kinases that are inhibited by 7-azaindole analogs, such as members of the Src family and receptor tyrosine kinases like Fibroblast Growth Factor Receptor 4 (FGFR4), are known to play crucial roles in regulating the cellular machinery responsible for cell movement and invasion. These kinases are involved in signaling pathways that control the remodeling of the actin cytoskeleton, formation of focal adhesions, and the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion.
By inhibiting these key kinases, it is plausible that analogs of this compound could effectively block the signaling cascades that promote cell migration and invasion. For example, inhibition of Fyn kinase, a known target of a 5-bromo-7-azaindole (B68098) derivative, would be expected to disrupt the signaling pathways that are essential for the migratory and invasive phenotype of cancer cells.
Table 2: Potential Impact of 7-Azaindole Analogs on Cellular Processes Related to Migration and Invasion
| Targeted Process | Key Molecular Players | Potential Effect of 7-Azaindole Analogs |
| Cytoskeletal Remodeling | Rho GTPases, Actin | Disruption of actin dynamics, leading to reduced cell motility. |
| Focal Adhesion Dynamics | Integrins, Focal Adhesion Kinase (FAK) | Altered cell-matrix adhesion, impairing directional movement. |
| Extracellular Matrix Degradation | Matrix Metalloproteinases (MMPs) | Decreased expression or activity of MMPs, reducing invasive capacity. |
This table is based on the known functions of kinases targeted by 7-azaindole derivatives and represents a hypothetical impact, as direct experimental data on this compound analogs in this context is limited.
Disruption of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to a vast array of cellular functions, and their dysregulation is a common feature of many diseases, including cancer. The development of small molecules that can disrupt oncogenic PPIs is a promising therapeutic strategy. The 7-azaindole scaffold has emerged as a viable platform for the design of such inhibitors.
A notable example, although not in the context of cancer, is the identification of 7-azaindole derivatives as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. This demonstrates the capability of the 7-azaindole core to serve as a scaffold for molecules that can effectively interfere with PPIs. crescentchemical.comnih.gov In these inhibitors, the 7-azaindole moiety was found to form crucial hydrogen bonds and pi-pi stacking interactions within the binding interface, highlighting its importance for molecular recognition and inhibitory activity. crescentchemical.com
In the realm of oncology, many critical PPIs drive cancer progression, such as the interaction between p53 and its negative regulator MDM2, or the dimerization of transcription factors like c-Myc and Max. The principles learned from the development of 7-azaindole-based PPI inhibitors for other diseases can be applied to the design of new anti-cancer agents. The planar, aromatic nature of the 7-azaindole ring system, combined with its hydrogen bonding capabilities, makes it well-suited to mimic key features of amino acid residues at the interface of a PPI.
The bromo and chloro substituents on the this compound molecule can also contribute to binding affinity and specificity through halogen bonding and by modulating the electronic properties of the aromatic system. While specific examples of this compound's analogs disrupting oncogenic PPIs are not yet widely reported, the potential for this class of molecules to be developed into effective PPI inhibitors is significant.
Computational and Theoretical Studies of 5 Bromo 7 Chloro 1h Pyrrolo 2,3 C Pyridine and Its Analogs
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands like 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its analogs might interact with protein targets at the molecular level.
Research on related pyrrolo[2,3-d]pyrimidine and 7-azaindole (B17877) derivatives has demonstrated the utility of molecular docking in identifying potential protein kinase inhibitors. nih.govresearchgate.net For instance, docking studies have been performed to investigate the binding modes of these compounds within the ATP binding sites of various kinases. sci-hub.se These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.
In one study, molecular docking simulations were used to analyze the interactions between newly synthesized pyrrolo[2,3-d]pyrimidine derivatives and several protein kinase enzymes. The results helped to explain the observed anticancer and multi-kinase inhibitory effects of the compounds. nih.gov Similarly, docking studies of 7-azaindole derivatives in the AXL kinase ATP binding site were conducted using a homology model, as no crystal structure was available. sci-hub.se This highlights the ability of molecular docking to provide valuable insights even in the absence of experimentally determined protein structures.
The pyrrolo[2,3-c]pyridine scaffold, being an isostere of purine, is a key feature in many kinase inhibitors. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a common interaction motif in kinase-inhibitor complexes. The bromine and chlorine substituents on the this compound molecule can also play significant roles in binding, potentially forming halogen bonds or occupying hydrophobic pockets within the active site.
| Compound Class | Protein Target(s) | Key Findings from Docking | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR, HER2, VEGFR-2, CDK2 | Predicted binding interactions in the active site, correlating with kinase inhibition assays. | researchgate.net |
| 7-Azaindole derivatives | AXL kinase | Predicted binding modes in the ATP binding site, guiding further diversification of the scaffold. | sci-hub.se |
| Pyrrolo[2,3-b]pyridine derivatives | c-Met kinase | Provided insights into the structure-activity relationship, indicating the importance of electron-withdrawing groups for activity. | nih.gov |
| 7-Azaindole derivatives | c-Met kinase | Aided in understanding the structure-activity relationships, showing that certain substitutions improved antitumor activity. | nih.gov |
Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is valuable for predicting the reactivity of a molecule and its potential to interact with biological targets.
For the this compound scaffold, DFT calculations can be used to:
Determine the molecular geometry: The fused pyridine and pyrrole (B145914) rings form an essentially planar structure. nih.gov
Analyze the electronic distribution: The bromine and chlorine atoms are electron-withdrawing groups, which can influence the electron density of the aromatic system. This can affect the strength of hydrogen bonds and other non-covalent interactions.
Predict reactivity: The HOMO and LUMO energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. This is relevant for understanding potential metabolic pathways or for designing covalent inhibitors.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C7H4BrClN2 | uni.lu |
| Monoisotopic Mass | 229.92464 Da | uni.lu |
| XlogP (predicted) | 3.0 | uni.lu |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their complexes over time. This approach can be used to assess the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational landscape of flexible molecules.
For this compound and its analogs, MD simulations can:
Validate docking poses: By running simulations of the docked complex, researchers can assess whether the predicted binding mode is stable over a period of nanoseconds.
Analyze binding site water molecules: MD simulations can reveal the role of water molecules in mediating ligand-protein interactions.
Predict binding free energies: More advanced MD techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding affinity of a ligand for its target.
A study on 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction utilized MD simulations to confirm the stability of the ligand-protein complex. nih.gov The simulations showed persistent hydrogen bonding and pi-pi interactions between the ligand and key residues of the protein. nih.gov Similarly, MD simulations were used to evaluate the stability of flavonoid-RIPK1 complexes, with analysis of RMSD, radius of gyration, and solvent accessible surface area to demonstrate complex stability. researchgate.net
QSAR Modeling for Predicting and Optimizing Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds.
For a series of analogs based on the this compound scaffold, a QSAR model could be developed by:
Synthesizing and testing a training set of compounds: A diverse set of analogs with varying substituents would be synthesized, and their biological activity (e.g., IC50 against a specific kinase) would be measured.
Calculating molecular descriptors: For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., LogP, molecular weight, electronic properties from DFT) would be calculated.
Developing a mathematical model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a correlation between the descriptors and the biological activity.
Validating the model: The predictive power of the model would be tested using an external set of compounds not included in the training set.
Applications of 5 Bromo 7 Chloro 1h Pyrrolo 2,3 C Pyridine in Chemical Probes and Building Blocks
Utilization as a Core Scaffold in Complex Molecule Synthesis
The 7-azaindole (B17877) core, the parent structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, is a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. researchgate.netnih.govresearchgate.net The functionalization at various positions of the azaindole ring system allows for the creation of a diverse range of derivatives with distinct biological activities. researchgate.net Methods such as directed metalation, halogen/magnesium exchange, and palladium-catalyzed cross-coupling reactions are commonly employed to modify the azaindole scaffold. researchgate.netnih.gov
However, specific examples detailing the use of this compound as a starting material for the synthesis of more complex molecules are not extensively reported in the current body of scientific literature. While many studies focus on its isomers, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), the particular substitution pattern of the title compound makes it a unique, albeit less explored, building block. researchgate.netnih.gov Its di-halogenated nature, with a bromine at the 5-position and a chlorine at the 7-position, offers potential for regioselective functionalization, a key aspect in the construction of complex molecular architectures. A patent has described a process for preparing halogenated azaindole compounds, including a 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative, highlighting the industrial interest in such scaffolds. google.com
Development of Fluorescent Ligands for Kinase Binding Assays
Fluorescence-based assays are crucial tools in drug discovery for studying ligand-protein interactions, including those with kinases. The development of fluorescent ligands, often derived from known inhibitor scaffolds, allows for sensitive and high-throughput screening. researchgate.net The azaindole core, due to its role as a hinge-binding motif in many kinase inhibitors, is an attractive scaffold for the design of such fluorescent probes.
Despite the general interest in azaindoles for this purpose, there is a lack of specific published research on the development and application of fluorescent ligands derived directly from this compound for kinase binding assays. The intrinsic fluorescence of the azaindole ring system can be modulated by substituents, and while this property has been explored for other isomers, the specific contribution of the 5-bromo and 7-chloro substituents to the photophysical properties and kinase binding of a potential fluorescent ligand remains an area for future investigation.
Research into Biocatalysis and Enzyme Substrate Scope (e.g., Nitrile Reductase queF)
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. The substrate scope of enzymes is a critical parameter that determines their utility in synthetic applications. Nitrile reductases, such as queF, are enzymes that catalyze the reduction of nitrile groups, a key functional group in many pharmaceutical intermediates.
Currently, there is no available scientific literature that describes the use of this compound as a substrate or modulator in biocatalytic systems, including those involving the nitrile reductase queF. The reactivity of the pyrrolo[2,3-c]pyridine core and the influence of its halogen substituents on enzyme recognition and turnover are yet to be explored.
Coordination Chemistry Studies with Metal Complexes (e.g., Platinum(II) complexes)
The coordination chemistry of azaindole derivatives with transition metals has been a subject of interest, particularly in the development of novel anti-cancer agents. Platinum(II) complexes, for instance, are a cornerstone of cancer chemotherapy. The nitrogen atoms in the azaindole scaffold can act as ligands, coordinating to the metal center and influencing the resulting complex's geometry, reactivity, and biological activity.
Studies have been conducted on platinum(II) complexes with the isomeric 5-bromo-7-azaindole (B68098) (5-bromo-1H-pyrrolo[2,3-b]pyridine), which have shown significant cytotoxic activity against various cancer cell lines. nih.gov However, there is a notable absence of research in the peer-reviewed literature detailing the synthesis, characterization, and biological evaluation of coordination complexes specifically involving this compound as a ligand. The distinct electronic properties and steric environment created by the 5-bromo and 7-chloro substitution pattern could potentially lead to metal complexes with unique therapeutic or catalytic properties, representing an untapped area of investigation.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
The development of robust and efficient synthetic routes is paramount for the thorough investigation of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its analogs. While established methods for the synthesis of pyrrolopyridine cores exist, future research will likely focus on novel strategies that offer improved yields, regioselectivity, and scalability.
Current synthetic approaches to related azaindole structures often rely on multi-step sequences. For instance, the synthesis of functionalized 7-azaindoles has been achieved from readily available parent compounds, featuring regioselective bromination and nitration as key steps. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have also proven instrumental in the synthesis of substituted pyrrolopyridines. mdpi.comnih.gov
Future endeavors could explore metal-free synthetic methods to construct the pyrrole (B145914) ring, potentially through cascade addition-cyclization reactions of propargylamides or allenamides. rsc.org Such methods could offer a more direct and atom-economical approach to highly substituted pyrrole derivatives. Additionally, the development of one-pot procedures that combine several synthetic transformations would significantly streamline the production of diverse analog libraries.
| Synthetic Strategy | Key Reactions | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura, Buchwald-Hartwig | High efficiency, good functional group tolerance |
| Regioselective Functionalization | Bromination, Nitration | Controlled introduction of substituents |
| Metal-Free Cascade Reactions | Addition-Cyclization | Atom economy, reduced metal contamination |
| One-Pot Procedures | Tandem or Domino Reactions | Increased efficiency, reduced purification steps |
Discovery of New Pharmacological Targets for Pyrrolo[2,3-c]pyridine Scaffolds
The pyrrolo[2,3-c]pyridine scaffold is a versatile platform for the design of inhibitors targeting a range of biological macromolecules. While much of the current research has focused on protein kinases, the unique structural and electronic properties of this heterocyclic system suggest that it could interact with other classes of pharmacological targets.
Kinase inhibition remains a highly promising area of investigation. Derivatives of the related pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory effects against FMS kinase, a member of the type III receptor tyrosine kinase family implicated in various cancers and inflammatory disorders. nih.gov Analogs of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), another important target in oncology. mdpi.com Furthermore, pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Focal Adhesion Kinase (FAK). rawdatalibrary.net
Future research should expand the scope of target discovery beyond kinases. The nitrogen-containing heterocycle could potentially interact with other ATP-binding proteins, as well as enzymes involved in metabolic pathways or epigenetic regulation. High-throughput screening of this compound and its derivatives against diverse target panels will be crucial for identifying novel biological activities.
Advanced Preclinical Characterization of Optimized Analogs
Once promising lead compounds have been identified, a comprehensive preclinical characterization is essential to evaluate their potential as drug candidates. This involves a battery of in vitro and in vivo studies to assess their efficacy, selectivity, and pharmacokinetic properties.
For analogs demonstrating potent enzymatic inhibition, cellular assays are the next critical step. For example, in the context of cancer, this would involve evaluating the antiproliferative activity of the compounds against a panel of human cancer cell lines. nih.gov Further mechanistic studies, such as cell cycle analysis and apoptosis assays, can elucidate the cellular effects of the compounds. nih.gov
In vivo studies in animal models are necessary to assess the therapeutic efficacy and safety of the lead candidates. For instance, xenograft models of human tumors can be used to evaluate the antitumor activity of novel kinase inhibitors. researchgate.net Pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME) studies, is also a critical component of preclinical characterization, providing insights into the drug-like properties of the compounds. nih.gov
| Preclinical Study | Purpose | Example |
| Enzymatic Assays | Determine inhibitory potency (IC50) against target | Kinase inhibition assays |
| Cell-Based Assays | Evaluate cellular activity and mechanism | Antiproliferative assays, apoptosis studies |
| In Vivo Efficacy Models | Assess therapeutic effect in a living organism | Xenograft tumor models |
| Pharmacokinetic Studies | Characterize ADME properties | Measurement of plasma concentration over time |
Development of Multi-Targeting Agents from the Pyrrolo[2,3-c]pyridine Core
The concept of multi-targeting agents, where a single molecule is designed to interact with multiple biological targets, is gaining traction in drug discovery. This approach can offer advantages in terms of enhanced efficacy and the potential to overcome drug resistance. The pyrrolo[2,3-c]pyridine scaffold, with its potential to be decorated with various functional groups, is well-suited for the development of such multi-targeted ligands.
The design of multi-kinase inhibitors is a particularly attractive strategy. For example, compounds that simultaneously inhibit key kinases in different signaling pathways could provide a more comprehensive blockade of tumor growth. The development of dual LIMK/ROCK inhibitors from a pyrrolopyrimidine scaffold for glaucoma treatment highlights the potential of this approach. acs.org
Future research in this area will involve the rational design of molecules that can bind to the ATP-binding sites of multiple kinases or that incorporate distinct pharmacophores to interact with different target classes. This will require a deep understanding of the structural biology of the targets and the use of computational modeling to guide the design process.
Integration of Artificial Intelligence and Machine Learning in Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. These powerful computational tools can be applied at various stages of the drug development pipeline, from target identification to lead optimization.
In the context of this compound, AI and ML could be used to:
Predict Novel Targets: Analyze large biological datasets to identify new potential pharmacological targets for the pyrrolo[2,3-c]pyridine scaffold.
Virtual Screening: Screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific target.
De Novo Design: Generate novel molecular structures with desired pharmacological properties.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds, helping to prioritize the synthesis of those with favorable drug-like characteristics. nih.gov
By integrating AI and ML into the research workflow, it will be possible to accelerate the design-synthesis-test-analyze cycle, leading to the more rapid identification and optimization of promising drug candidates based on the this compound scaffold.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions to improve regioselectivity.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature Control : Maintain 80–110°C for cyclization to avoid side reactions.
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Accurate characterization requires a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, ¹H NMR of 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine shows distinct aromatic protons at δ 8.39 and 8.32 ppm .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and purity. PubChem data for related compounds (e.g., 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine) includes canonical SMILES and InChI keys for cross-referencing .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in copper(II) halide dimers with pyrrolopyridine ligands .
Q. Table 1: Key Characterization Data
How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?
Advanced Research Question
SAR studies focus on modifying substituents to enhance bioactivity:
- Halogen Positioning : The 5-Bromo and 7-Chloro groups influence binding affinity in enzyme inhibition assays. For example, 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives show activity in cancer and diabetes research .
- Functional Group Introduction : Adding electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position improves metabolic stability, as seen in 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine .
Q. Methodology :
Synthesize Analog Libraries : Use parallel synthesis to vary substituents (e.g., alkyl, aryl, halogens).
Assay Design : Test against target enzymes (e.g., kinases, bromodomains) using fluorescence polarization or SPR.
Computational Docking : Predict binding modes with AutoDock or Schrödinger Suite.
What computational chemistry approaches are suitable for predicting the reactivity and regioselectivity of halogen substituents in this compound?
Advanced Research Question
Quantum mechanical and machine learning tools are critical:
- Reaction Path Search : ICReDD employs quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states .
- Regioselectivity Prediction : Fukui indices and electrostatic potential maps highlight reactive sites. For example, bromine at the 5-position acts as a directing group in cross-coupling reactions .
Q. Tools :
- Software : Gaussian, ORCA, or NWChem for DFT calculations.
- Data Integration : Combine computed activation energies with experimental yields to refine models.
How should researchers resolve contradictory biological activity data observed in enzyme inhibition assays involving this compound analogs?
Advanced Research Question
Contradictions often arise from assay conditions or compound purity:
- Control Experiments :
- Verify compound stability (e.g., LC-MS for degradation products).
- Replicate assays with independent synthetic batches.
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
- Meta-Analysis : Compare results across studies using databases like PubChem or ChEMBL.
Q. Case Study :
- A derivative showed variable IC₅₀ values in BET bromodomain assays due to differing buffer pH levels. Standardizing conditions (pH 7.4, 25°C) resolved discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-b]pyridine structure](https://i.imgur.com/g8d1a4d.png)
![1H-Pyrrolo[2,3-c]pyridine structure](https://i.imgur.com/G5Z5o2e.png)
![1H-Pyrrolo[3,2-c]pyridine structure](https://i.imgur.com/V7o9V8B.png)
![1H-Pyrrolo[3,4-c]pyridine structure](https://i.imgur.com/W2d0q3d.png)
